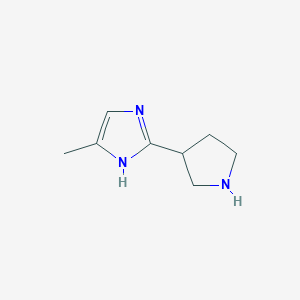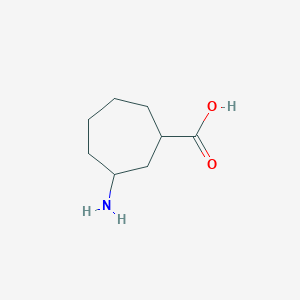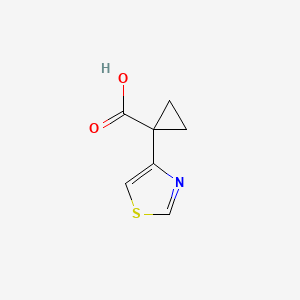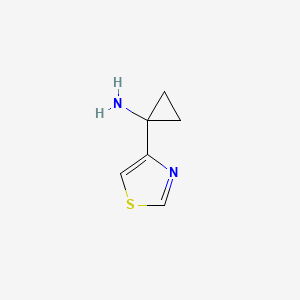
1-(Thiazol-4-yl)cyclopropanamine
Overview
Description
“1-(Thiazol-4-yl)cyclopropanamine” is a chemical compound with the molecular formula C6H8N2S and a molecular weight of 140.21 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of “1-(Thiazol-4-yl)cyclopropanamine” and its derivatives has been a subject of research. For instance, a study on the synthesis of non-imidazole histamine H3 ligands involved the preparation of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives . Another study synthesized novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties .Molecular Structure Analysis
The molecular structure of “1-(Thiazol-4-yl)cyclopropanamine” includes a thiazole ring, which is planar and aromatic. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring is attached to a cyclopropane ring, forming the unique structure of this compound .Safety and Hazards
properties
IUPAC Name |
1-(1,3-thiazol-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSAMNJINZUZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-4-yl)cyclopropanamine | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

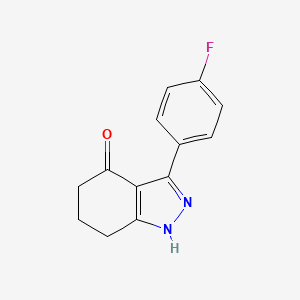
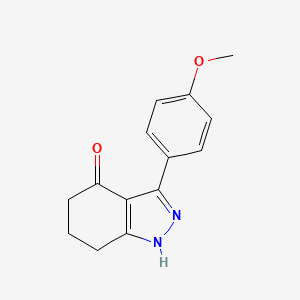
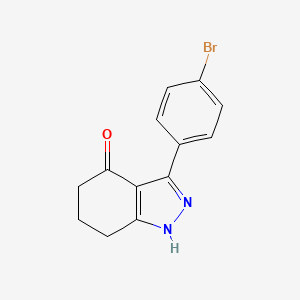
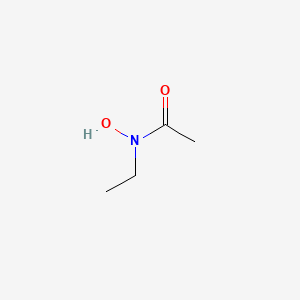
![Hexahydro-1h-furo[3,4-b]pyrrole](/img/structure/B7901284.png)
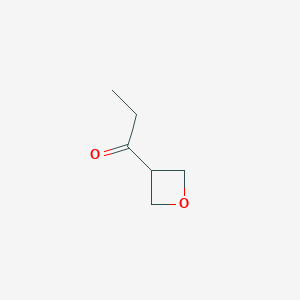
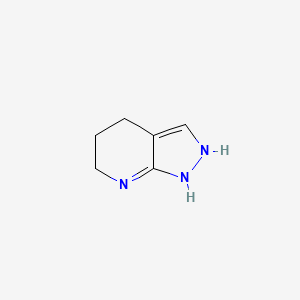
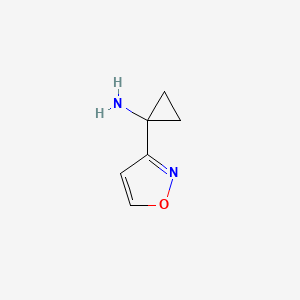


![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)
